Here are some potential areas where 1-Bromo-4-propoxybenzene might be used based on its chemical properties:
The presence of a bromine atom and an ether group makes 1-Bromo-4-propoxybenzene a potential building block for the synthesis of more complex organic molecules. The bromo group can be readily substituted for other functional groups through various reactions, while the ether group can provide stability and unique properties to the final molecule [].
Aromatic compounds with bromo and ether functionalities can be used in the development of new materials with specific properties, such as polymers, liquid crystals, or organic electronics [, ].
Although specific research is not readily available, the properties of 1-Bromo-4-propoxybenzene might be of interest for certain biological studies. For instance, the molecule could be used as a probe to study the interaction of small molecules with biological targets or as a starting material for the synthesis of biologically active compounds.
1-Bromo-4-propoxybenzene, also known as 4-bromophenyl propyl ether, is an organic compound with the molecular formula C9H11BrO. It features a bromine atom attached to a benzene ring that is further substituted with a propoxy group. This compound is classified as a brominated aromatic ether and is recognized for its utility in various chemical syntheses and applications within scientific research and industry .
There is no current information available regarding a specific mechanism of action for 1-Bromo-4-propoxybenzene in biological systems.
Due to the lack of specific data, it's crucial to handle 1-Bromo-4-propoxybenzene with caution, assuming similar properties to other bromoaromatic compounds. Potential hazards include:
These reactions are facilitated by various reagents, including bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with a palladium catalyst) which influence the products formed based on specific conditions.
Several methods are available for synthesizing 1-bromo-4-propoxybenzene:
1-Bromo-4-propoxybenzene has various applications across different fields:
The interaction studies of 1-bromo-4-propoxybenzene focus on its mechanisms of action within biological systems. Its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing cellular pathways and functions. Detailed studies on its interactions can provide insights into its potential therapeutic applications.
1-Bromo-4-propoxybenzene can be compared with other brominated aromatic ethers:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Bromo-4-methoxybenzene | Methoxy group | Different reactivity due to the methoxy substitution |
1-Bromo-4-ethoxybenzene | Ethoxy group | Variations in chemical properties compared to propoxy |
1-Bromo-4-butoxybenzene | Butoxy group | Affects solubility and reactivity relative to propoxy |
The uniqueness of 1-bromo-4-propoxybenzene lies in its specific substitution pattern, which imparts distinct chemical and physical properties that make it suitable for particular applications in research and industry .
The development of 1-bromo-4-propoxybenzene can be traced to the broader evolution of aromatic ether chemistry that gained momentum in the mid-20th century. The compound emerged as synthetic methodologies for creating carbon-oxygen bonds in aromatic systems became more sophisticated and reliable. Early synthetic approaches to this class of compounds relied heavily on traditional nucleophilic substitution reactions, where phenolic precursors were treated with alkyl halides under basic conditions.
The historical significance of 1-bromo-4-propoxybenzene lies in its role as a representative example of how halogenated aromatic ethers evolved from laboratory curiosities to essential synthetic intermediates. Patent literature from the 1990s demonstrates increased interest in bromoalkylbenzene derivatives, with systematic studies focusing on optimized synthetic routes and applications. These developments coincided with advances in palladium-catalyzed cross-coupling reactions, which dramatically expanded the utility of aryl bromides in synthetic chemistry.
The compound gained particular prominence with the advent of modern pharmaceutical research, where the need for precisely functionalized aromatic building blocks became critical. Research institutions and chemical companies began systematically exploring variations of halogenated aromatic ethers, leading to the commercial availability of 1-bromo-4-propoxybenzene as a specialized chemical intermediate. This historical progression reflects the broader trend in synthetic chemistry toward more sophisticated and selective methodologies for aromatic functionalization.
1-Bromo-4-propoxybenzene occupies a central position in synthetic organic chemistry due to its dual functionality and versatility in chemical transformations. The compound serves as a crucial intermediate in the synthesis of pharmaceutically active compounds, where its brominated aromatic system provides an ideal platform for further functionalization through cross-coupling reactions. Research has demonstrated its utility in palladium-catalyzed transformations, including Suzuki-Miyaura and Sonogashira couplings, which enable the construction of complex molecular architectures.
The synthetic significance of this compound extends to its role in materials science applications, particularly in the development of liquid crystal materials and specialized polymers. The propoxy substituent provides favorable solubility characteristics while maintaining the electronic properties necessary for advanced material applications. Studies have shown that incorporating 1-bromo-4-propoxybenzene into polymer matrices can enhance thermal stability and chemical resistance, making it valuable for high-performance applications.
In pharmaceutical synthesis, 1-bromo-4-propoxybenzene serves as a versatile building block for creating complex therapeutic agents. The compound's reactivity profile allows for selective transformations that preserve the aromatic ether functionality while enabling diverse substitution patterns. Research has documented its use in synthesizing compounds with β-adrenergic blocking activity, where the brominated aromatic system serves as a key structural element. The compound's ability to undergo nucleophilic substitution, oxidation, and reduction reactions provides synthetic chemists with multiple pathways for molecular modification and elaboration.
Table 1: Key Physical and Chemical Properties of 1-Bromo-4-propoxybenzene
1-Bromo-4-propoxybenzene belongs to the broader classification of halogenated aromatic ethers, specifically falling under the category of brominated aromatic ethers with alkoxy substituents. Within this classification system, the compound represents a para-disubstituted benzene derivative where the halogen and ether functionalities occupy opposite positions on the aromatic ring. This structural arrangement places it among the most synthetically useful members of the halogenated aromatic ether family.
The classification of aromatic halides encompasses various subcategories, with halobenzenes and halobenzene derivatives representing the most common and important members. 1-Bromo-4-propoxybenzene specifically falls within the bromobenzene derivative category, distinguished by its additional ether functionality. This dual classification as both an aryl bromide and an aromatic ether provides the compound with unique reactivity patterns that distinguish it from simple halobenzenes or unsubstituted aromatic ethers.
From a regulatory and commercial perspective, 1-bromo-4-propoxybenzene is classified under the United Nations Standard Products and Services Code as an aromatic ether with halogenated derivatives. This classification system recognizes the compound's significance in international trade and its role in various industrial applications. The compound's position within this classification framework reflects its importance as a specialized chemical intermediate with defined synthetic applications.
Table 2: Classification Framework for 1-Bromo-4-propoxybenzene
Classification Level | Category | Subcategory | Specific Type |
---|---|---|---|
Chemical Class | Organic Compounds | Aromatic Compounds | Substituted Benzenes |
Functional Group | Halogenated Aromatics | Bromobenzenes | Para-disubstituted |
Ether Classification | Aromatic Ethers | Alkyl Aryl Ethers | Propoxy Derivatives |
Synthetic Utility | Building Blocks | Cross-coupling Substrates | Pharmaceutical Intermediates |
Regulatory Code | 290930 | Aromatic Ethers | Halogenated Derivatives |
The synthetic methodology for 1-bromo-4-propoxybenzene typically involves the Williamson ether synthesis, where 4-bromophenol serves as the nucleophilic component and propyl bromide acts as the electrophilic partner. This classical approach requires basic conditions, commonly employing potassium carbonate as the base in polar aprotic solvents. Alternative synthetic routes include direct bromination of 4-propoxybenzene under controlled conditions, although this approach may lead to regioselectivity issues and requires careful optimization of reaction parameters.
Recent advances in synthetic methodology have expanded the available routes to 1-bromo-4-propoxybenzene, including palladium-catalyzed etherification reactions and copper-mediated coupling processes. These modern approaches offer improved selectivity and functional group tolerance, making them particularly valuable for complex synthetic sequences where traditional methods might prove incompatible with sensitive functionalities. The development of these alternative methodologies reflects the continuing importance of 1-bromo-4-propoxybenzene in contemporary synthetic chemistry and the ongoing efforts to improve access to this valuable building block.
1-Bromo-4-propoxybenzene exists as a liquid at standard temperature and pressure conditions [2] [3] [4] [5] [6] [7] [8]. The compound presents as a colorless to pale yellow or light brown clear liquid with consistent visual characteristics reported across multiple commercial sources [2] [3] [4] [5] [6] [7] [8]. The appearance can vary slightly from completely colorless to having a faint yellow or light brown tint, depending on purity levels and storage conditions.
The compound maintains its liquid state under normal laboratory conditions, with a molecular weight of 215.09 g/mol and the molecular formula C9H11BrO [2] [3] [4] [5] [9] [6] [7] [8]. This brominated aromatic ether exhibits typical characteristics of halogenated organic compounds, including chemical stability under ambient conditions and resistance to hydrolysis in neutral aqueous environments.
The primary phase transition data for 1-Bromo-4-propoxybenzene centers on its boiling point, which has been consistently reported as 238-240°C at standard atmospheric pressure [2] [3] [4] [5] [6] [7] [8]. This relatively high boiling point reflects the molecular structure's aromatic nature and the presence of the bromine substituent, which contributes to increased intermolecular forces.
The flash point of the compound is reported as greater than 110°C (230°F) [2] [3] [4] [5] [6] [7], indicating relatively low fire hazard under normal handling conditions. This high flash point suggests that the compound has low volatility at room temperature, making it safer to handle in laboratory and industrial settings compared to more volatile organic solvents.
Vapor pressure characteristics indicate extremely low volatility, with estimations suggesting values below 0.1 mmHg at 25°C [10] [11]. This low vapor pressure is consistent with the compound's high boiling point and contributes to its stability during storage and handling. The thermal stability range extends up to approximately 240°C, corresponding to its boiling point, above which decomposition may occur [2] [3] [4] [5] [6] [7] [8].
The density of 1-Bromo-4-propoxybenzene is reported as 1.356 g/mL at standard conditions [2] [3] [4] [5] [6] [7]. This value is consistent with the presence of the bromine atom, which significantly increases the molecular weight and electron density compared to unsubstituted aromatic ethers. The specific gravity has been measured as 1.35 (20/20°C) [8], confirming the compound's density relative to water.
The refractive index (nD20) ranges from 1.5390 to 1.5450 at 20°C [2] [3] [4] [5] [6] [7] [8]. This relatively high refractive index is characteristic of aromatic compounds containing halogen substituents. The refractive index value falls within the typical range for brominated aromatic ethers and can serve as an important identification parameter for quality control purposes.
These optical and physical properties are consistent with the compound's electronic structure, where the bromine atom's electron-withdrawing effects and the aromatic ring system contribute to increased polarizability and electron density, manifesting in the observed refractive index values.
1-Bromo-4-propoxybenzene exhibits limited solubility in water due to its hydrophobic nature arising from the aromatic ring system and the propoxy alkyl chain [12] . The compound's structure lacks significant polar functional groups capable of forming hydrogen bonds with water molecules, resulting in poor aqueous solubility.
The compound demonstrates excellent solubility in organic solvents, particularly in dichloromethane, ethanol, and acetone [12] [14] [15]. The solubility in polar aprotic solvents like dichloromethane and acetone is attributed to favorable interactions between the aromatic ring system and these solvents. The compound also shows good solubility in chloroform and ethyl acetate [14] [15], which are commonly used in organic synthesis and purification procedures.
Dimethylformamide (DMF) serves as an excellent solvent for 1-Bromo-4-propoxybenzene, particularly in synthetic applications where the compound acts as a reactant or intermediate . The high polarity of DMF accommodates both the aromatic system and the ether functionality, making it suitable for various organic transformations.
The solubility in hexane is more limited due to the compound's ether functionality, which introduces some polarity that reduces compatibility with purely nonpolar solvents. However, the aromatic ring system provides sufficient hydrophobic character to maintain moderate solubility in hydrocarbon solvents.
1-Bromo-4-propoxybenzene demonstrates excellent stability under normal storage and handling conditions [19] [8]. The compound maintains its chemical integrity when stored at room temperature, with manufacturers recommending storage in cool, dark places below 15°C for optimal long-term stability [19] [7] [8].
The compound exhibits chemical stability toward hydrolysis, oxidation, and thermal decomposition under standard laboratory conditions. The aromatic ether linkage is relatively stable, and the bromine substituent remains firmly attached to the aromatic ring under normal circumstances. This stability makes the compound suitable for various synthetic applications and long-term storage.
Incompatibility has been identified with strong oxidizing agents [19], which may cause degradation or unwanted side reactions. Under extreme conditions or upon thermal decomposition, the compound may produce carbon monoxide, carbon dioxide, and hydrogen bromide [19] as decomposition products.
The compound's stability profile supports its utility as a synthetic intermediate and research chemical, with proper storage conditions ensuring extended shelf life and maintained chemical purity.
The vapor pressure of 1-Bromo-4-propoxybenzene is characteristically very low at ambient temperatures, with estimates suggesting values below 0.1 mmHg at 25°C [10] [11]. This low vapor pressure is consistent with the compound's high boiling point and reflects the strong intermolecular forces present in the liquid phase.
The low volatility characteristics are attributed to several molecular factors: the presence of the bromine atom increases molecular weight and provides additional van der Waals interactions, while the aromatic ring system contributes to π-π stacking interactions between molecules. The propoxy group adds to the molecular size and provides additional opportunities for intermolecular interactions.
These vapor pressure characteristics have practical implications for handling and storage, as the compound poses minimal risk of vapor exposure under normal conditions. The low volatility also contributes to reduced material loss during storage and makes the compound suitable for applications requiring minimal evaporation.
The vapor pressure profile supports the compound's classification as a low-volatility organic compound, which influences its environmental behavior and safety considerations in both laboratory and industrial settings.
Property | Value | Temperature/Conditions | Reference |
---|---|---|---|
Molecular Formula | C9H11BrO | - | [2] [3] [4] [5] [9] [6] [7] [8] |
Molecular Weight | 215.09 g/mol | - | [2] [3] [4] [5] [9] [6] [7] [8] |
Physical State | Liquid | 20°C | [2] [3] [4] [5] [6] [7] [8] |
Appearance | Colorless to pale yellow/light brown clear liquid | - | [2] [3] [4] [5] [6] [7] [8] |
Boiling Point | 238-240°C | 1 atm | [2] [3] [4] [5] [6] [7] [8] |
Flash Point | >110°C (230°F) | - | [2] [3] [4] [5] [6] [7] |
Density | 1.356 g/mL | 20°C | [2] [3] [4] [5] [6] [7] |
Specific Gravity | 1.35 | 20/20°C | [8] |
Refractive Index | 1.5390-1.5450 | 20°C | [2] [3] [4] [5] [6] [7] [8] |
Vapor Pressure | <0.1 mmHg | 25°C | [10] [11] |
Water Solubility | Very low/Insoluble | - | [12] |
Solvent | Solubility | Notes | Reference |
---|---|---|---|
Water | Very low/Insoluble | Hydrophobic nature due to aromatic and alkyl components | [12] |
Dichloromethane | High | Polar aprotic solvent, good for aromatic compounds | [14] [15] |
Ethanol | High | Polar protic solvent, dissolves due to ether functionality | |
Acetone | High | Polar aprotic solvent, good solubility | [14] [15] |
Chloroform | High | Nonpolar solvent, good for halogenated aromatics | [14] [15] |
Ethyl acetate | High | Moderate polarity, good solubility | [14] [15] |
Hexane | Moderate | Nonpolar solvent, limited solubility | Inferred from structure |
Dimethylformamide (DMF) | High | High polarity, used in synthesis reactions |